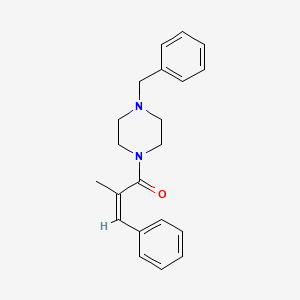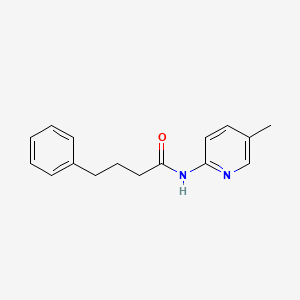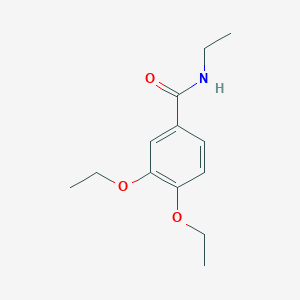
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate, also known as MPET, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPET is a thioester derivative of 4-methyl-2-methoxyphenol and ethylene glycol, and its chemical structure is shown below:
Mécanisme D'action
The mechanism of action of S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate is not yet fully understood, but it is believed to exert its therapeutic effects through its ability to modulate various biochemical pathways. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, to reduce inflammation, and to scavenge free radicals. This compound has also been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate in lab experiments is its relatively low toxicity, making it a safer alternative to other potential therapeutic agents. However, one limitation is the lack of clinical data on its safety and efficacy, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several potential future directions for research on S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate, including:
1. Further investigation of its potential as an anticancer agent, including its ability to inhibit tumor growth and metastasis.
2. Exploration of its potential as a neuroprotective agent, including its ability to improve cognitive function and memory in animal models of neurodegenerative diseases.
3. Investigation of its potential as an anti-inflammatory agent, including its ability to reduce the production of inflammatory cytokines.
4. Development of new synthetic methods for this compound, including the use of greener and more sustainable reaction conditions.
5. Investigation of its potential as an antioxidant, including its ability to scavenge free radicals and protect against oxidative stress.
In conclusion, this compound is a synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its mechanism of action is not yet fully understood, but it has been shown to modulate various biochemical pathways and exert a number of beneficial effects. Further research is needed to fully understand its potential therapeutic applications and to develop new synthetic methods for its production.
Méthodes De Synthèse
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate can be synthesized through a multistep reaction process involving the reaction of 4-methyl-2-methoxyphenol with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ethylene glycol in the presence of a base to form this compound.
Applications De Recherche Scientifique
S-(4-methylphenyl) (2-methoxyphenoxy)ethanethioate has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antioxidant. This compound has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
S-(4-methylphenyl) 2-(2-methoxyphenoxy)ethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-12-7-9-13(10-8-12)20-16(17)11-19-15-6-4-3-5-14(15)18-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMBLFGTCSGJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-nitrophenoxy)acetyl]amino}benzoic acid](/img/structure/B5805851.png)



![N-(4-{[(3-ethynylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5805862.png)
![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-methyl-3-furamide](/img/structure/B5805872.png)
![3,4-dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5805887.png)


![2-{[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5805915.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5805939.png)

![1H-benzimidazol-2-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5805955.png)